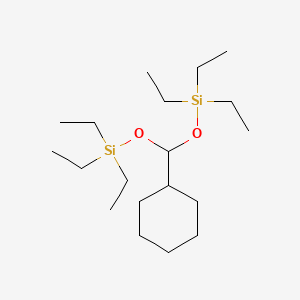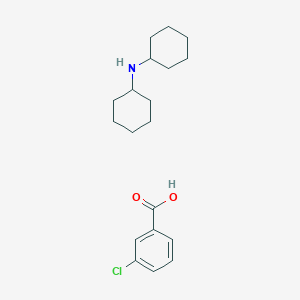
5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(triethylsiloxy)methyl]cyclohexane is an organosilicon compound characterized by the presence of triethylsiloxy groups attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(triethylsiloxy)methyl]cyclohexane typically involves the reaction of cyclohexane derivatives with triethylsiloxy reagents under controlled conditions. One common method involves the use of cyclohexylmethyl chloride and triethylsiloxy lithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of [Bis(triethylsiloxy)methyl]cyclohexane may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as distillation or chromatography are employed to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[Bis(triethylsiloxy)methyl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride (LiAlH4) to yield silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles such as halides or alkoxides replace the triethylsiloxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide).
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted cyclohexane compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[Bis(triethylsiloxy)methyl]cyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which [Bis(triethylsiloxy)methyl]cyclohexane exerts its effects is primarily through its ability to undergo various chemical transformations. The triethylsiloxy groups can act as protecting groups, stabilizing reactive intermediates during synthesis. Additionally, the compound can participate in catalytic cycles, facilitating the formation of desired products in organic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Bis(trimethylsiloxy)methyl]cyclohexane: Similar in structure but with trimethylsiloxy groups instead of triethylsiloxy groups.
[Bis(vinyldimethylsiloxy)methyl]cyclohexane: Contains vinyldimethylsiloxy groups, offering different reactivity and applications.
[Bis(trimethylsiloxy)methyl]silane: A related compound with a silane core, used in similar applications.
Uniqueness
[Bis(triethylsiloxy)methyl]cyclohexane is unique due to the presence of triethylsiloxy groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness allows for specific applications in organic synthesis and materials science that may not be achievable with other related compounds.
Eigenschaften
CAS-Nummer |
530113-81-6 |
|---|---|
Molekularformel |
C19H42O2Si2 |
Molekulargewicht |
358.7 g/mol |
IUPAC-Name |
[cyclohexyl(triethylsilyloxy)methoxy]-triethylsilane |
InChI |
InChI=1S/C19H42O2Si2/c1-7-22(8-2,9-3)20-19(18-16-14-13-15-17-18)21-23(10-4,11-5)12-6/h18-19H,7-17H2,1-6H3 |
InChI-Schlüssel |
VRAIDGLXBCSFHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC(C1CCCCC1)O[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)


![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)


![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)
![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)


